2-[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]-N-(4-methylphenyl)acetamide is a compound identified through computer-aided drug discovery as a potential lead compound against KDM5A, an enzyme implicated in cancer cell proliferation and chemotherapy resistance. [] This compound was selected from a library of 0.5 million compounds based on its pharmacophore modeling and high-throughput virtual screening performance. []
The primary application identified for 2-[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]-N-(4-methylphenyl)acetamide is as a potential lead compound in the development of novel cancer therapies targeting KDM5A. [] Further research is needed to evaluate its efficacy, safety, and suitability for clinical development.
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2